N-methyl-1,1-dioxo-N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine
Description
N-methyl-1,1-dioxo-N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds
Properties
Molecular Formula |
C21H22F3N3O2S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-methyl-1,1-dioxo-N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C21H22F3N3O2S/c1-26(20-17-7-3-5-9-19(17)30(28,29)25-20)16-10-12-27(13-11-16)14-15-6-2-4-8-18(15)21(22,23)24/h2-9,16H,10-14H2,1H3 |
InChI Key |
MFBBEHOJVNLDOH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC=CC=C2C(F)(F)F)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1,1-dioxo-N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine involves multiple steps, including the formation of the benzothiazole ring, the introduction of the piperidine ring, and the incorporation of the trifluoromethyl group. The synthetic route typically starts with the preparation of the benzothiazole core, followed by the attachment of the piperidine ring through a series of nucleophilic substitution reactions. The trifluoromethyl group is then introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1,1-dioxo-N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
N-methyl-1,1-dioxo-N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-methyl-1,1-dioxo-N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, piperidine derivatives, and trifluoromethyl-substituted compounds. Examples include:
Benzothiazole derivatives: 2-aminobenzothiazole, benzothiazole-2-thiol
Piperidine derivatives: 4-aminopiperidine, 1-benzylpiperidine
Trifluoromethyl-substituted compounds: Trifluoromethylbenzene, trifluoromethylpyridine
Uniqueness
N-methyl-1,1-dioxo-N-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-1,2-benzothiazol-3-amine is unique due to its combination of structural features, including the benzothiazole ring, piperidine ring, and trifluoromethyl group. This unique combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
